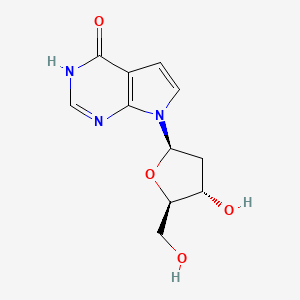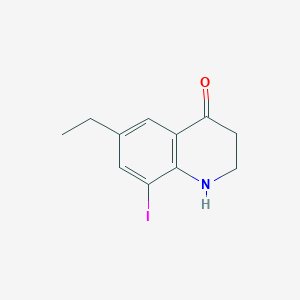
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one is a chemical compound with the molecular formula C₁₁H₁₂INO. It belongs to the class of quinolin-4-one derivatives, which are known for their diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one typically involves the iodination of 6-ethyl-2,3-dihydro-1H-quinolin-4-one. This can be achieved through various methods, including:
Iodination using Iodine and Oxidizing Agents: A common method involves the use of iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) to introduce the iodine atom at the desired position.
Photocatalytic Methods: Recent advancements have shown that visible light-mediated photocatalytic methods can be employed for the efficient synthesis of quinolin-4-one derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring high purity of the final product, and implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one has several scientific research applications, including:
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, quinolin-4-one derivatives generally exert their effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression and replication.
Modulating Receptor Activity: Interacting with cellular receptors to influence signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Ethyl-2,3-dihydro-1H-quinolin-4-one: Lacks the iodine atom but shares the core structure.
8-Iodo-2,3-dihydro-1H-quinolin-4-one: Similar structure but without the ethyl group.
2,3-Dihydro-1H-quinolin-4-one: The parent compound without the ethyl and iodine substituents.
Uniqueness
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one is unique due to the presence of both the ethyl and iodine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Propiedades
Fórmula molecular |
C11H12INO |
|---|---|
Peso molecular |
301.12 g/mol |
Nombre IUPAC |
6-ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H12INO/c1-2-7-5-8-10(14)3-4-13-11(8)9(12)6-7/h5-6,13H,2-4H2,1H3 |
Clave InChI |
BWBFAUULYRQFQW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C(=C1)I)NCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


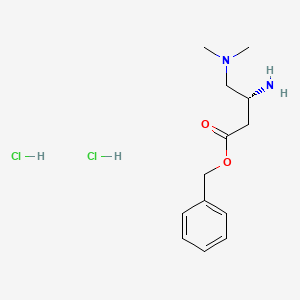
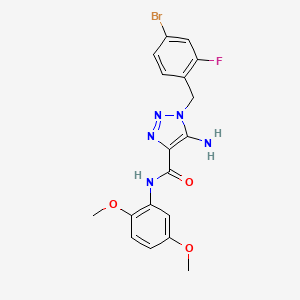
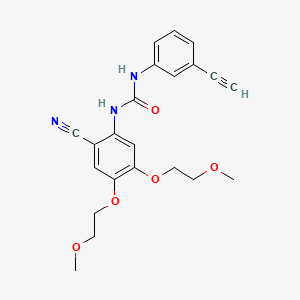
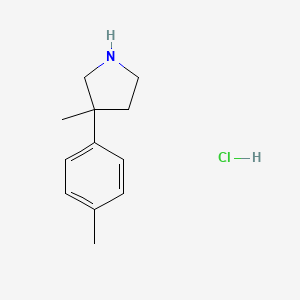
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
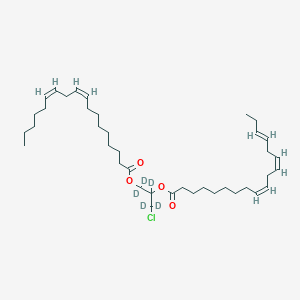
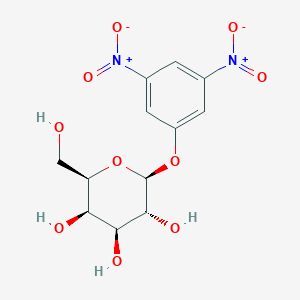

![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)
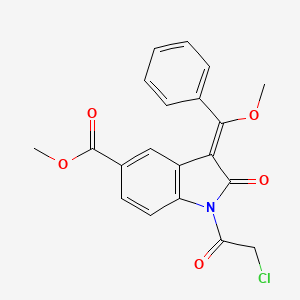


![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)
